2-Methylnon-6-en-4-ol
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Overview
Description
2-Methylnon-6-en-4-ol: is an organic compound with the molecular formula C10H20O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond and a methyl group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnon-6-en-4-ol can be achieved through several methods. One common approach involves the use of alkyne and alkyl halide as starting materials. The reaction typically proceeds through a series of steps, including alkynide alkylation and subsequent hydroboration-oxidation to introduce the hydroxyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of precursor compounds. This method ensures high yield and purity of the final product. The reaction conditions often include the use of palladium or platinum catalysts under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnon-6-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a such as palladium.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 2-Methylnon-6-en-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 2-Methylnon-6-en-4-chloride.
Scientific Research Applications
2-Methylnon-6-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylnon-6-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the double bond in the compound can participate in electrophilic addition reactions , further modifying its activity .
Comparison with Similar Compounds
2-Methylnon-6-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-Methylnon-6-en-4-chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
2-Methylnon-6-en-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 2-Methylnon-6-en-4-ol is unique due to its combination of a hydroxyl group and a double bond, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
136496-38-3 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-methylnon-6-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-4-5-6-7-10(11)8-9(2)3/h5-6,9-11H,4,7-8H2,1-3H3 |
InChI Key |
ABIKYCRHDTXBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(CC(C)C)O |
Origin of Product |
United States |
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